molecular formula C7H16O4 B2587225 2,2-Dimethoxypentane-1,5-diol CAS No. 1403495-63-5

2,2-Dimethoxypentane-1,5-diol

Cat. No.: B2587225
CAS No.: 1403495-63-5
M. Wt: 164.201
InChI Key: FGHDHGMLUWQRTO-UHFFFAOYSA-N
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Description

2,2-Dimethoxypentane-1,5-diol is an organic compound with the molecular formula C7H16O4. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a pentane backbone. The presence of methoxy groups (-OCH3) at the 2,2-positions makes this compound unique. Diols like this compound are valuable in various chemical processes and applications due to their reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethoxypentane-1,5-diol can be synthesized through several methods. One common approach involves the hydroxylation of alkenes. For instance, the dihydroxylation of 2,2-dimethoxypentene using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3) can yield the desired diol . Another method involves the acid-catalyzed hydrolysis of an epoxide, which can be prepared from the corresponding alkene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes. One method includes the esterification of mixed dibasic acids with higher fatty alcohols, followed by hydrogenation under catalytic conditions . This process is efficient and yields high-purity diols suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxypentane-1,5-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with halides or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Alkanes or alcohols.

    Substitution: Halogenated compounds or ethers.

Scientific Research Applications

2,2-Dimethoxypentane-1,5-diol has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethoxypentane-1,5-diol involves its reactivity with various molecular targets. The hydroxyl groups can form hydrogen bonds, making the compound a good candidate for interactions with enzymes and other biological molecules. The methoxy groups can also participate in nucleophilic substitution reactions, further enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

    1,5-Pentanediol: A diol with a similar structure but without methoxy groups.

    2,2-Dimethoxypropane: A compound with methoxy groups but a shorter carbon chain.

    1,2-Ethanediol (Ethylene Glycol): A simpler diol with two hydroxyl groups on adjacent carbons.

Uniqueness

2,2-Dimethoxypentane-1,5-diol is unique due to the presence of methoxy groups at the 2,2-positions, which impart distinct chemical properties and reactivity compared to other diols. This makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2,2-dimethoxypentane-1,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4/c1-10-7(6-9,11-2)4-3-5-8/h8-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHDHGMLUWQRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCO)(CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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